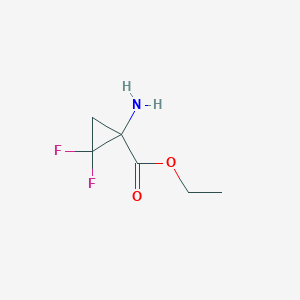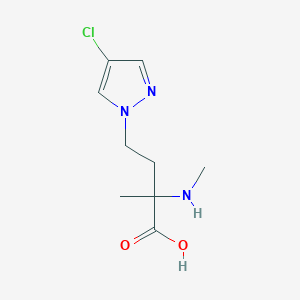
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a chemical compound with the molecular formula C10H14ClN3O2. This compound is characterized by the presence of a chloro-substituted pyrazole ring, a methyl group, and a methylamino group attached to a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound in the presence of a chlorinating agent to introduce the chloro group.
Attachment of the Butanoic Acid Backbone: The chloro-substituted pyrazole is then reacted with a butanoic acid derivative under basic conditions to form the desired product.
Introduction of the Methyl and Methylamino Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted pyrazole ring may bind to active sites of enzymes, inhibiting their activity. The methyl and methylamino groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-1H-pyrazol-1-yl)butanoic acid
- 4-Chloro-1H-pyrazole-1-butanoic acid
- 4-Chloro-1H-pyrazole
Uniqueness
4-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is unique due to the presence of both methyl and methylamino groups, which confer distinct chemical properties and biological activities. This compound’s structure allows for versatile chemical modifications, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C9H14ClN3O2 |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
4-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-9(11-2,8(14)15)3-4-13-6-7(10)5-12-13/h5-6,11H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
NLKBNPHFLKZWTA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C=C(C=N1)Cl)(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


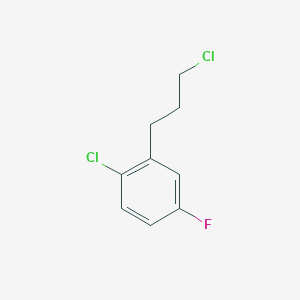
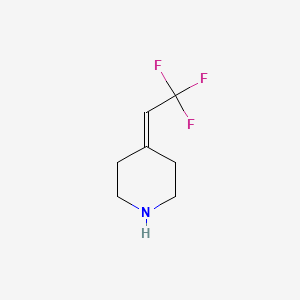
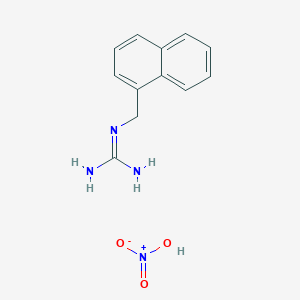

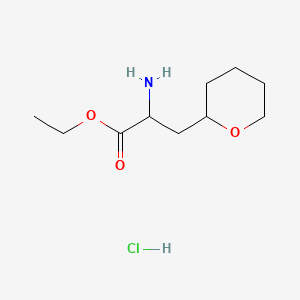
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13484277.png)
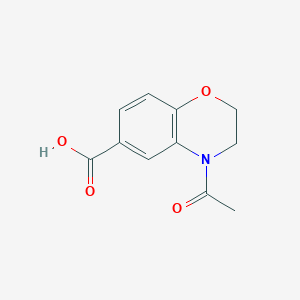
![5-Fluorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13484309.png)
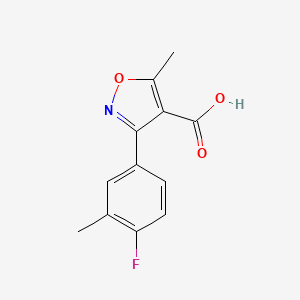
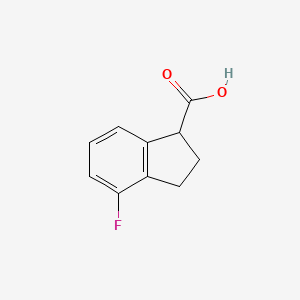
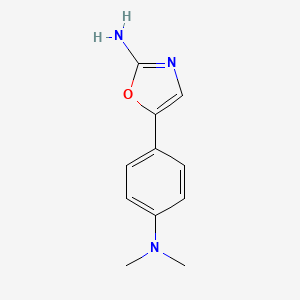
![Ethyl 1-methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484323.png)
